molecular formula C23H21FN2O4S B14967648 2-(2-Ethoxy-4-(3-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy)acetamide

2-(2-Ethoxy-4-(3-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy)acetamide

Cat. No.: B14967648
M. Wt: 440.5 g/mol
InChI Key: LKSOOXRNJMMPHX-UHFFFAOYSA-N
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Description

2-{2-ETHOXY-4-[3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a unique structure combining a thienopyridine core with a fluorophenyl group and an ethoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-ETHOXY-4-[3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative.

    Introduction of the Fluorophenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thienopyridine intermediate.

    Attachment of the Ethoxyphenoxyacetamide Moiety: This can be accomplished through a nucleophilic substitution reaction where the ethoxyphenoxyacetamide is introduced to the fluorophenyl-thienopyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyridine core.

    Reduction: Reduction reactions could target the carbonyl group in the oxo-thienopyridine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-ETHOXY-4-[3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in oxidative stress pathways.

    Receptors: Binding to specific receptors, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in pathways related to inflammation, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-ETHOXY-4-[3-(3-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE
  • 2-{2-ETHOXY-4-[3-(3-BROMOPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in 2-{2-ETHOXY-4-[3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]PHENOXY}ACETAMIDE imparts unique electronic properties that may enhance its interaction with biological targets compared to its chloro- or bromo- analogs. This can result in differences in potency, selectivity, and overall biological activity.

Properties

Molecular Formula

C23H21FN2O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[2-ethoxy-4-[3-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl]phenoxy]acetamide

InChI

InChI=1S/C23H21FN2O4S/c1-2-29-19-9-14(6-7-18(19)30-11-20(25)27)16-10-21(28)26-22-17(12-31-23(16)22)13-4-3-5-15(24)8-13/h3-9,12,16H,2,10-11H2,1H3,(H2,25,27)(H,26,28)

InChI Key

LKSOOXRNJMMPHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3C4=CC(=CC=C4)F)OCC(=O)N

Origin of Product

United States

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